L-5-Methyluridine
Vue d'ensemble
Description
L-5-Methyluridine is an endogenous methylated nucleoside present in human fluids . It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position . 5-Methyluridine contains a thymine base joined to a ribose pentose sugar .
Synthesis Analysis
RNA 5-methyluridine (m5U) modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase . This process is related to the development of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O6 . It has an average mass of 258.228 Da and a monoisotopic mass of 258.085175 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that 5-Methyluridine is an endogenous methylated nucleoside found in human fluids .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a density of 1.6 g/cm³ and a melting point of 184°C .
Applications De Recherche Scientifique
Role in Biological Processes
L-5-Methyluridine (m5U) plays crucial roles in various biological processes. A notable study developed a method called iRNA-m5U to identify m5U sites in the Saccharomyces cerevisiae transcriptome, which aids in decoding its biological functions (Feng & Chen, 2021).
Interaction with Human Serum Albumin
Research has explored the interaction between 5-Methyluridine and human serum albumin (HSA) using fluorescence spectroscopy and molecular modeling. This study provides insights into the binding interactions and the role of hydrophobic forces (Cui et al., 2010).
Role in RNA Modification
5-Methyluridine is found at position 54 in the TΨC loop of tRNAs in most organisms. Research on Pyrococcus abyssi tRNA (uracil-54, C5)-methyltransferase provides insights into the enzyme's structure and its specificity for tRNA modification (Walbott et al., 2008).
Prediction of RNA Modification Sites
m5UPred, a web server, has been developed for the in silico identification of m5U sites in RNA sequences, demonstrating the importance of this modification in biological functions and disease pathogenesis (Jiang et al., 2020).
Safety and Hazards
Orientations Futures
The identification of m5U modification sites helps to understand and delve into the related biological processes and functions . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals . The precise identification of the m5U sites allows for a better understanding of the biological processes of RNA and contributes to the discovery of new RNA functional and therapeutic targets .
Propriétés
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-AZRUVXNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26879-47-0 | |
Record name | Thymine riboside, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THYMINE RIBOSIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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